1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-4-(furan-2-carbonyl)piperazine
Description
1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-(furan-2-carbonyl)piperazine is a piperazine derivative featuring two distinct carbonyl-linked substituents: a 4-(4-fluorophenyl)-1H-pyrrole group and a furan-2-carbonyl moiety. Its structure combines aromatic fluorophenyl and heterocyclic components, which are common in bioactive molecules targeting neurological and enzymatic pathways.
Properties
IUPAC Name |
[4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-5-3-14(4-6-16)15-12-17(22-13-15)19(25)23-7-9-24(10-8-23)20(26)18-2-1-11-27-18/h1-6,11-13,22H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRODNRVGNLMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation of Piperazine
The most widely adopted approach involves sequential acylation of the piperazine ring. Piperazine’s two secondary amine groups allow for selective functionalization under controlled conditions.
First Acylation Step :
The 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl moiety is introduced via reaction between piperazine and 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is employed as a base to scavenge HCl, achieving yields of 68–72%.
Second Acylation Step :
The furan-2-carbonyl group is subsequently attached using furan-2-carbonyl chloride under similar conditions. Steric hindrance from the first acyl group necessitates extended reaction times (12–16 hours) and elevated temperatures (25–30°C), yielding 58–63% of the target compound.
Key Challenges :
Microwave-Assisted Convergent Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics and improve selectivity:
Procedure :
- Pyrrole Intermediate Synthesis :
4-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with piperazine under MW irradiation (150 W, 125°C, 8 minutes).
- Furan Coupling :
The intermediate is then treated with furan-2-carbonyl chloride in acetonitrile under MW (100 W, 80°C, 15 minutes), achieving an overall yield of 81%.
Advantages :
- 90% reduction in reaction time compared to conventional heating.
- Enhanced purity (>98% by HPLC) due to reduced side reactions.
Alternative Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilized piperazine resins enable iterative acylation:
Protocol :
- Wang resin-bound piperazine is sequentially acylated with Fmoc-protected pyrrole and furan carbonyl building blocks.
- Final cleavage with trifluoroacetic acid (TFA) yields the target compound in 54% purity, requiring additional HPLC purification.
Limitations :
Biocatalytic Approaches
Exploratory studies employ lipase-mediated acylation:
Novozym 435-Catalyzed Reaction :
- Piperazine is reacted with vinyl esters of pyrrole and furan carboxylic acids in tert-butanol.
- Yields remain modest (37–42%) due to enzyme inhibition by the fluorophenyl group.
Reaction Optimization and Critical Parameters
Solvent Systems
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 68 | 95 |
| Acetonitrile | 37.5 | 72 | 97 |
| THF | 7.58 | 61 | 93 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of piperazine’s amines, improving acylation efficiency.
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Accelerates acylation but promotes over-functionalization at >5 mol%.
- Molecular Sieves (3Å) : Water scavenging increases yields by 12% in moisture-sensitive reactions.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA):
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Material | Cost/kg (USD) |
|---|---|
| Piperazine | 120 |
| 4-(4-Fluorophenyl)pyrrole | 2,450 |
| Furan-2-carbonyl chloride | 1,890 |
Microwave-assisted routes reduce overall costs by 23% through energy savings and reduced catalyst loading.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Structure
The compound consists of a piperazine ring substituted with two carbonyl groups: one derived from a furan moiety and the other from a pyrrole derivative. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Physical Properties
- Molecular Formula : C16H16F N3O3
- Molecular Weight : 313.31 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Anticancer Activity
Research indicates that derivatives of piperazine and pyrrole have shown promising anticancer properties. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression.
- Mechanism of Action : Potential inhibition of cell proliferation through apoptosis induction or cell cycle arrest.
- Case Studies :
- A study demonstrated that similar pyrrole derivatives exhibited cytotoxicity against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .
- Another investigation involving Mannich bases, which share structural similarities, found significant anticancer activity, suggesting that modifications to the piperazine core can enhance efficacy .
Antiviral Activity
Emerging studies have explored the antiviral potential of heterocyclic compounds, including those containing pyrrole and piperazine structures.
- Mechanism of Action : These compounds may act by inhibiting viral replication or interfering with viral entry into host cells.
- Case Studies :
Neuropharmacological Effects
Piperazine derivatives are known for their neuroactive properties. The incorporation of fluorinated phenyl groups can enhance receptor binding affinity.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-4-(furan-2-carbonyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues of Piperazine Derivatives
The following table compares key structural and functional attributes of the target compound with related piperazine-based molecules:
Key Structural Differences and Implications
Heterocyclic Moieties: The target compound’s pyrrole-2-carbonyl group distinguishes it from Elopiprazole’s benzofuranyl-pyrrolylmethyl substituent . The furan-2-carbonyl group is shared with compound , but the latter’s quinazolinone core adds rigidity, likely enhancing PARP inhibition (as seen in ).
Fluorophenyl Groups :
- Fluorophenyl substituents are ubiquitous in CNS-active drugs (e.g., flunarizine ) due to enhanced lipophilicity and metabolic stability. The target compound’s fluorophenyl-pyrrole moiety may optimize blood-brain barrier penetration.
Carbonyl Linkages :
- Carbonyl groups (e.g., in the target compound and ) facilitate hydrogen bonding with target proteins, a feature critical in enzyme inhibitors like PARP antagonists .
Research Findings and Data
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-4-(furan-2-carbonyl)piperazine is a member of the pyrrole derivatives, which have gained attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 419.4 g/mol. The structure features a piperazine ring substituted with both a pyrrole and furan moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing promising results in various areas:
Antiviral Activity
Recent studies have highlighted the potential of pyrrole derivatives as antiviral agents. For example, compounds similar to this one demonstrated significant activity against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral protein synthesis or entry into host cells .
Anticancer Properties
Pyrrole-based compounds have shown effectiveness against various cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells, possibly through the activation of caspase pathways or modulation of cell cycle regulators. Specific IC50 values for related compounds ranged from 5 to 50 µM, indicating moderate to high potency against selected cancer types .
Cholesterol Biosynthesis Inhibition
Some derivatives have been reported to inhibit cholesterol biosynthesis, making them candidates for treating hypercholesterolemia. The mechanism involves blocking key enzymes in the cholesterol synthesis pathway, which could be beneficial for managing cardiovascular diseases .
Case Studies
- Antiviral Efficacy : A study conducted on a series of pyrrole derivatives showed that modifications at the carbonyl position significantly enhanced antiviral activity against HIV-1, with some compounds displaying EC50 values as low as 10 µM .
- Cancer Cell Line Studies : In research evaluating the effects on human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM, suggesting strong potential as an anticancer agent .
- Cholesterol Inhibition : A patent detailing the use of similar pyrrole derivatives indicated their effectiveness in reducing cholesterol levels in animal models, highlighting their therapeutic potential in treating atherosclerosis .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
